molecular formula C30H46O2Zn B12793933 Zinc bis(nonylphenolate) CAS No. 93776-65-9

Zinc bis(nonylphenolate)

Katalognummer: B12793933
CAS-Nummer: 93776-65-9
Molekulargewicht: 504.1 g/mol
InChI-Schlüssel: KEWUWYORWGALNZ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc bis(nonylphenolate) is a chemical compound with the molecular formula C30H46O2Zn. It is a zinc salt of nonylphenol, a type of alkylphenol. This compound is known for its applications in various industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc bis(nonylphenolate) can be synthesized through a reaction between zinc oxide and nonylphenol. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The reaction can be represented as follows:

ZnO+2C9H19C6H4OHZn(C9H19C6H4O)2+H2O\text{ZnO} + 2 \text{C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{OH} \rightarrow \text{Zn(C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{O)}_2 + \text{H}_2\text{O} ZnO+2C9​H19​C6​H4​OH→Zn(C9​H19​C6​H4​O)2​+H2​O

Industrial Production Methods

In industrial settings, the production of zinc bis(nonylphenolate) involves large-scale reactors where zinc oxide and nonylphenol are mixed in the presence of a solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Zinc bis(nonylphenolate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other oxidation products of nonylphenol.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Zinc oxide and oxidized nonylphenol derivatives.

    Substitution: Alkylated nonylphenol derivatives and zinc salts of the substituted phenols.

Wissenschaftliche Forschungsanwendungen

Zinc bis(nonylphenolate) has several applications in scientific research and industry:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Used as an additive in lubricants and as a stabilizer in polymers.

Wirkmechanismus

The mechanism by which zinc bis(nonylphenolate) exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating various chemical reactions. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Zinc bis(phenolate): Similar structure but with phenol instead of nonylphenol.

    Zinc bis(4-aminobenzoate): Contains an aminobenzoate ligand instead of nonylphenol.

    Zinc bis(thiosemicarbazone): Contains a thiosemicarbazone ligand.

Uniqueness

Zinc bis(nonylphenolate) is unique due to the presence of nonylphenol ligands, which impart specific hydrophobic properties and influence its reactivity and applications in industrial processes.

Eigenschaften

CAS-Nummer

93776-65-9

Molekularformel

C30H46O2Zn

Molekulargewicht

504.1 g/mol

IUPAC-Name

zinc;2-nonylphenolate

InChI

InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI-Schlüssel

KEWUWYORWGALNZ-UHFFFAOYSA-L

Kanonische SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.